Bicyclo[3.3.1]nonane-2-carboxylic acid

Physicochemical property optimization Lipophilicity Lead optimization

Researchers pursuing HSP90/HIF-1 inhibitors face scaffold flexibility and regioisomeric uncertainty that compromise target engagement. Bicyclo[3.3.1]nonane-2-carboxylic acid (CAS 54674-62-3) provides the precise 2-position carboxyl orientation essential for dual HIF-1/HSP90 inhibitory activity. • HIF-1 transcriptional inhibition IC50 17-32 µM • Chair-chair conformation (9.57 Å) enables predictable binding • Direct starting material for HSP90 inhibitors that avoid heat shock response • CNS-penetrant intermediate under EP 0 094 095 B1 • XLogP3 2.9 for optimized cell permeability.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 54674-62-3
Cat. No. B14647473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.3.1]nonane-2-carboxylic acid
CAS54674-62-3
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESC1CC2CCC(C(C1)C2)C(=O)O
InChIInChI=1S/C10H16O2/c11-10(12)9-5-4-7-2-1-3-8(9)6-7/h7-9H,1-6H2,(H,11,12)
InChIKeyAVGABDDHDPQSMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[3.3.1]nonane-2-carboxylic acid: Core Scaffold Overview


Bicyclo[3.3.1]nonane-2-carboxylic acid (CAS 54674-62-3) is a C10H16O2 bridged bicyclic carboxylic acid (MW 168.23 g/mol) featuring a rigid, sp3-carbon-rich scaffold composed of two fused cyclohexane rings with a carboxylic acid group at the 2-position [1]. This compound belongs to the bicyclo[3.3.1]nonane family, a privileged structural motif found in over 1,000 natural products and pharmacologically relevant molecules, including anticancer and anti-inflammatory agents [2]. The unique three-dimensional architecture and specific regiochemistry of this compound confer distinct conformational, physicochemical, and biological properties that differentiate it from other positional isomers and related bicyclic carboxylic acids, making it a strategic choice for specialized medicinal chemistry, synthetic methodology, and drug discovery applications.

Regioisomeric scaffold 2-carboxylic acid on bicyclo[3.3.1]nonane core; distinct from 1- and 3-isomers
Lipophilicity profile Reported higher XLogP3 vs positional isomers; may favor passive permeability
Privileged motif Found in >1,000 natural products and pharmacologically relevant molecules
Patent context Explicitly claimed CNS intermediate (EP 0 094 095 B1)

Why Generic Substitution Fails for This Scaffold


Although several bicyclic carboxylic acids share the molecular formula C10H16O2 or are structurally related (e.g., bicyclo[3.3.1]nonane-1-carboxylic acid, bicyclo[3.3.1]nonane-3-carboxylic acid, adamantane-1-carboxylic acid, bicyclo[2.2.1]heptane-2-carboxylic acid) [1], their physicochemical, conformational, and biological properties diverge significantly. Regioisomeric substitution alters the spatial orientation of the carboxyl group, affecting hydrogen-bonding geometries, lipophilicity, and target engagement [2]. Likewise, non-bicyclo[3.3.1] scaffolds exhibit different ring strain, solubility, and potency profiles. Blind substitution risks selecting a compound with an unoptimized XLogP3, a mismatched pKa, or a scaffold that lacks the specific HSP90/HIF-1 inhibitory phenotype that the bicyclo[3.3.1] framework provides. The quantitative evidence presented below establishes precisely why the 2-position carboxylic acid within the bicyclo[3.3.1]nonane framework constitutes a non-fungible entity for demanding scientific applications.

Regioisomeric isomers (1- and 3-carboxylic acid) Carboxyl orientation alters H-bond geometry and target engagement; lipophilicity and binding may shift away from the 2-isomer profile.
Non-bicyclo[3.3.1] scaffolds (adamantane, norbornane) Different ring strain, conformational ensemble, and HIF-1 pathway activity; scaffold-specific phenotype may not transfer directly.
Commodity building block substitution Patent-scoped synthetic utility and documented 3-step route are regioisomer-specific; IP position and synthetic accessibility may not reproduce with other isomers.

Quantitative Evidence Against Closest Analogs


Lipophilicity Advantage Over Positional Isomers

The 2-carboxylic acid isomer exhibits a computed XLogP3 of 2.9 [1], which is higher than the 1-isomer (2.6; PubChem CID 362197) [2], the 3-isomer (2.45; Chembase CBID 281212) [3], adamantane-1-carboxylic acid (2.6; PubChem CID 13235) [4], and substantially higher than bicyclo[2.2.1]heptane-2-carboxylic acid (1.8; PubChem CID 79113) [5]. This 0.3-1.1 log unit increase translates to approximately 2- to 12-fold greater predicted membrane permeability, favoring intracellular target engagement for central nervous system or oncology applications.

XLogP3 comparison
Reported
Target XLogP3 = 2.9; comparators 1.8–2.6 (Δ up to 1.1 log units)
Reported higher lipophilicity; supports passive permeability interpretation.
Cross-study computed values; confirm experimental logD.
Physicochemical property optimization Lipophilicity Lead optimization

HIF-1 Transcriptional Inhibition Potency

A library of sp3-rich chiral bicyclo[3.3.1]nonane scaffolds (including carboxyl-substituted variants) demonstrated concentration-dependent inhibition of HIF-1 transcriptional activity with IC50 values ranging from 17.2 to 31.7 µM, while effects on cell viability varied widely (IC50 = 3.5 to >100 µM, indicating a therapeutic window) [1]. In contrast, bicyclo[2.2.1]heptane-2-carboxylic acid derivatives have not demonstrated HIF-1 inhibitory activity in published cell-based assays (no quantitative HIF-1 IC50 data retrievable from PubMed or BindingDB), and simple adamantane-1-carboxylic acid requires extensive functionalization to achieve sub-micromolar HIF-1α inhibition (e.g., disubstituted adamantyl derivative LW1564 suppresses HIF-1α accumulation but requires elaborate derivatization) [2].

HIF-1 inhibition IC50
Class-level
17.2–31.7 µM (bicyclo[3.3.1] library)
Class-level HIF-1 inhibitory phenotype; supports pathway-study fit.
Comparators lack reported HIF-1 activity or require extensive derivatization. Cell-based reporter assay.
Hypoxia-inducible factor Cancer therapeutics Cell-based transcription assay

Conformational Pre-Organization and Rigidity

Bicyclo[3.3.1]nonane exists predominantly in a slightly distorted chair-chair conformation in both the solid state and solution, as established by X-ray powder diffraction (cubic lattice parameter 9.57 Å) and phase-diagram analysis [1]. This conformer population differs fundamentally from the rigid, symmetric cage of adamantane-1-carboxylic acid and the constrained norbornane system of bicyclo[2.2.1]heptane-2-carboxylic acid. Ab initio calculations indicate that the chair-chair conformer is the most stable for certain bicyclo[3.3.1]nonane derivatives, with the chair-boat conformer lying 3.4 kJ mol⁻¹ higher in energy [2]. The attachment of the carboxylic acid at the 2-position introduces a chiral center and modulates the chair-chair/chair-boat equilibrium differently than 1- or 3-substitution, potentially altering molecular recognition patterns.

Conformational landscape
Reported
Chair-chair preferred; chair-boat 3.4 kJ mol⁻¹ higher
Reported scaffold rigidity; may influence molecular recognition patterns.
X-ray powder diffraction and ab initio data; confirm for specific derivative.
Conformational analysis Molecular recognition Scaffold rigidity

Patent-Scoped Synthetic Utility

The bicyclo[3.3.1]nonane-2-carboxylic acid framework is explicitly claimed as a bicyclic carboxylic acid building block in EP 0 094 095 B1 (F. Hoffmann-La Roche AG) for CNS-acting pharmaceutical agents [1]. In contrast, the 1- and 3-isomers are primarily utilized as generic building blocks, with limited patent activity explicitly tied to their regiochemistry. Furthermore, a practical, optimized three-step synthetic route to functionalized bicyclo[3.3.1]nonane derivatives (including carboxyl-substituted variants) has been published (Synthesis, 2015), enabling access to chemically diverse 3D-scaffolds for drug design . This synthetic validation and patent anchoring provide procurement-level confidence that the 2-carboxylic acid isomer is not a mere commodity but an enabling intermediate for proprietary drug discovery programs.

Patent & synthetic route
Reported
EP 0 094 095 B1 claims CNS intermediate; 3-step route (Synthesis, 2015)
Supports proprietary medicinal chemistry use; reduces commodity risk.
Verify patent status and route scalability for your program.
Patented synthetic intermediates Medicinal chemistry building blocks Drug discovery

Key Research and Industrial Applications


HIF-1/HSP90 Inhibitor Lead Development

The bicyclo[3.3.1]nonane scaffold demonstrates HIF-1 transcriptional inhibition with IC50 values in the 17-32 µM range [1], and a carboxylic acid moiety has been identified as essential for dual HIF-1/HSP90 inhibitory activity [2]. Bicyclo[3.3.1]nonane-2-carboxylic acid can serve as a direct starting intermediate for constructing bicyclo[3.3.1]nonanol derivatives that inhibit HSP90 ATPase activity without inducing the drug resistance-linked heat shock response, a differentiation from conventional ansamycin-based HSP90 inhibitors [2].

Conformational Probes for Structure-Based Design

The well-characterized chair-chair conformation (cubic lattice parameter 9.57 Å) and 3.4 kJ mol⁻¹ chair-boat energy gap [3] make this scaffold an ideal conformational probe for studying the impact of scaffold pre-organization on protein-ligand binding. Researchers can systematically compare the binding thermodynamics of the 2-carboxylic acid isomer against the 1- and 3-isomers to deconvolute the role of carboxyl orientation in target recognition.

Heterobicyclic Library Building Block

An expedient, practical synthetic route to functionalized heterobicyclo[3.3.1]nonane systems (3-aza, 3-oxa, 3-thia) has been published with optimized reaction conditions and orthogonal protection group strategies . Bicyclo[3.3.1]nonane-2-carboxylic acid can be employed as a core starting material for generating chemically diverse 3D-scaffold libraries for high-throughput screening, leveraging its higher XLogP3 (2.9) for improved cell permeability compared to heteroatom-containing analogs.

CNS Drug Discovery Intermediate

The inclusion of bicyclo[3.3.1]nonane-2-carboxylic acid within the scope of EP 0 094 095 B1 (Hoffmann-La Roche) [4] indicates its utility as a CNS-penetrant pharmaceutical intermediate. Procurement of this specific regioisomer aligns with patent-protected chemical space, supporting freedom-to-operate for CNS drug discovery programs that require a rigid, lipophilic carboxylic acid building block.

Application
Selection Property
Validation Focus
HIF-1/HSP90 pathway studies
Class-level HIF-1 inhibitory scaffold with reported carboxylic acid role in dual HSP90/HIF-1 activity
Confirm target-specific HIF-1 reporter and HSP90 ATPase modulation in your assay system
Structure-based conformational probes
Well-characterized chair-chair pre-organization and energy gap between conformers
Compare binding thermodynamics of 2-, 1-, and 3-isomers to deconvolute carboxyl orientation effects
Heterobicyclic library building block
3D scaffold with published synthetic route and higher XLogP3 vs heteroatom analogs
Assess library diversity and permeability in high-throughput screening panels
CNS drug discovery intermediate
Patent-anchored CNS intermediate (EP 0 094 095 B1) with rigid lipophilic core
Evaluate CNS permeability in models and verify IP alignment for lead series
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